2-(1-乙氧基丙叉基)丙二腈

概述

描述

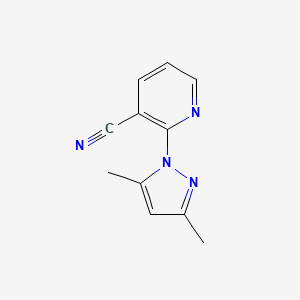

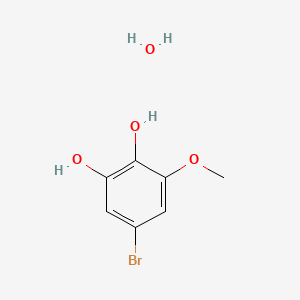

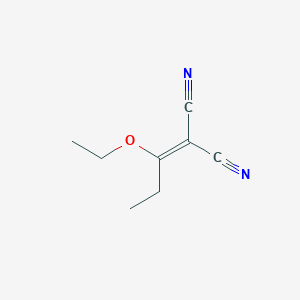

2-(1-Ethoxypropylidene)malononitrile (CAS# 35260-96-9) is a useful research chemical . It has a molecular weight of 150.18 and a molecular formula of C8H10N2O .

Synthesis Analysis

The synthesis of 2-(1-Ethoxypropylidene)malononitrile involves a stirred solution of malononitrile in acetic anhydride to which 1,1,1-triethoxypropane is added. The solution is stirred at reflux for 15 hours, cooled, and poured into water. The mixture is then extracted with ether, and the organic extract is washed with aqueous NaHCO3 and then brine .Molecular Structure Analysis

The molecular structure of 2-(1-Ethoxypropylidene)malononitrile includes a malononitrile group, which is considered one of the strongest natural electron-withdrawing groups .Chemical Reactions Analysis

Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Ethoxypropylidene)malononitrile include a boiling point of 322.2 ℃ at 760 mmHg and a density of 1.022 g/cm3 .科学研究应用

阿尔茨海默病研究

一个重要的应用是在阿尔茨海默病 (AD) 研究中,其中 2-(1-乙氧基丙叉基)丙二腈的衍生物,例如 [18F]FDDNP,已用于正电子发射断层扫描 (PET) 中,以无创方式监测活体患者神经原纤维缠结和β-淀粉样斑块的发展。这种创新方法已显示出在增强 AD 患者的诊断评估和监测治疗反应方面的希望 (Shoghi-Jadid 等,2002)。

检测水中的氰化物

另一个值得注意的应用是在环境化学中,丙二腈衍生物已被开发为用于高度选择性检测水中氰离子显色和化学剂量测定装置。这对水安全至关重要,因为氰化物是一种有效的毒素,并且这些化合物提供了一种可靠的方法来检测低于世界卫生组织为饮用水安全设定的氰化物水平 (Schramm 等,2016)。

杂环体系的合成

在合成化学中,2-(1-乙氧基丙叉基)丙二腈用于合成各种杂环体系。该化合物用作多功能试剂,促进复杂分子的构建。它的多功能性通过其在生成新型杂环化合物中的作用得到体现,这在药物开发和材料科学中至关重要 (Dotsenko 等,2018)。

丙二腈检测的荧光探针

研究开发用于检测丙二腈(氰化氢的前体)的荧光探针展示了另一项应用。这些探针通过基于反应的荧光团生成,能够灵敏且选择性地检测各种样品中的丙二腈,包括环境和生物背景。这对于监测与丙二腈使用相关的潜在健康风险和环境污染至关重要 (Jung 等,2020)。

质谱分析

在分析化学领域,丙二腈衍生物被用作基质辅助激光解吸/电离飞行时间质谱 (MALDI-TOFMS) 中的基质,用于分析多种化合物,包括配位化合物、有机金属和高分子。这说明了 2-(1-乙氧基丙叉基)丙二腈衍生物在增强复杂分子表征的分析方法中的适应性 (Wyatt 等,2006)。

安全和危害

While specific safety data for 2-(1-Ethoxypropylidene)malononitrile was not found, malononitrile, a related compound, is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects .

未来方向

属性

IUPAC Name |

2-(1-ethoxypropylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMOSBIOUZALPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282739 | |

| Record name | (1-Ethoxypropylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethoxypropylidene)malononitrile | |

CAS RN |

35260-96-9 | |

| Record name | 35260-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Ethoxypropylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)